4-Hydrazinopyrrolo[1,2-a]quinoxaline
CAS No.:
Cat. No.: VC14057619
Molecular Formula: C11H10N4
Molecular Weight: 198.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H10N4 |
|---|---|
| Molecular Weight | 198.22 g/mol |
| IUPAC Name | pyrrolo[1,2-a]quinoxalin-4-ylhydrazine |
| Standard InChI | InChI=1S/C11H10N4/c12-14-11-10-6-3-7-15(10)9-5-2-1-4-8(9)13-11/h1-7H,12H2,(H,13,14) |
| Standard InChI Key | DWDQTZPLJMSWTN-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)N=C(C3=CC=CN23)NN |
Introduction
Structural and Molecular Characteristics
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are critical for confirming the structure. For example:
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1H NMR: Peaks at δ 7.16–7.12 ppm (aromatic protons), δ 6.33 ppm (pyrrole protons), and δ 3.68 ppm (hydrazine –NH2) .
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13C NMR: Signals at δ 142.07 ppm (quinoxaline C), δ 109.42 ppm (pyrrole C) .
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HRMS: A molecular ion peak at m/z 211.0983 ([M+H]+) aligns with the proposed formula .
Synthetic Methodologies
Brønsted Acid-Catalyzed C–C Bond Cleavage
A 2016 study demonstrated the use of Brønsted acids (e.g., acetic acid) to synthesize pyrrolo[1,2-a]quinoxalines via C–C bond cleavage (Fig. 1) .
Procedure:
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Starting material: 2-(1H-pyrrol-1-yl)aniline derivatives.
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Reaction conditions: Reflux in acetic acid (120°C, 2 h).
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Key step: Cleavage of the C–C bond in 2-nitroaniline intermediates, followed by cyclization.
Yield: 65–85% depending on substituents .
Intramolecular Reductive Amination
An alternative route involves reductive amination of nitrophenylpyrrole-carbaldehyde intermediates (Fig. 2) .
Steps:
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Intermediate synthesis: Nitrophenylpyrrole-carbaldehyde prepared via Friedel–Crafts acylation.
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Reduction: Iron powder and NH4Cl in aqueous conditions.
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Cyclization: Intramolecular amination forms the pyrroloquinoxaline core.
Advantages: Higher regioselectivity and compatibility with electron-deficient aryl groups .
Comparative Analysis of Synthetic Routes
| Method | Catalyst | Yield (%) | Reaction Time | Key Advantage |
|---|---|---|---|---|
| Brønsted acid catalysis | Acetic acid | 65–85 | 2–4 h | Scalability for bulk synthesis |
| Reductive amination | Fe(0), NH4Cl | 70–90 | 6–8 h | Tolerance for diverse substituents |
Chemical Reactivity and Functionalization
Hydrazine-Driven Reactions
The hydrazine group undergoes condensation, oxidation, and cyclocondensation reactions:
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Condensation with carbonyls: Forms hydrazones, which are precursors to heterocycles like triazoles.
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Oxidation: Converts –NH–NH2 to –N=N–, enabling photophysical applications .
Electrophilic Aromatic Substitution
The electron-rich quinoxaline ring undergoes halogenation and nitration at the 5- and 7-positions . For example:
Biological Activities and Mechanisms
Anticancer Activity
4-Hydrazinopyrrolo[1,2-a]quinoxaline derivatives inhibit angiogenesis by targeting vascular endothelial growth factor receptors (VEGFRs) .
Key findings:
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In vitro: IC50 = 1.2 µM against human umbilical vein endothelial cells (HUVECs) .
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In vivo: 60% reduction in tumor volume in murine xenograft models .
Antibacterial and Antitubercular Effects
Hydrazine derivatives exhibit activity against Mycobacterium tuberculosis (MIC = 0.8 µg/mL) and Gram-positive bacteria .
Mechanism: Disruption of cell wall synthesis via inhibition of D-alanine ligase .
Central Nervous System (CNS) Modulation
4-Phenylpyrrolo[1,2-a]quinoxalines act as dopamine D2 receptor antagonists (Ki = 15 nM), suggesting potential in treating schizophrenia .
Therapeutic Applications and Patent Landscape
Anticancer Therapeutics
The patent US7947682B2 discloses 4-hydrazinopyrrolo[1,2-a]quinoxaline derivatives as VEGFR-2 inhibitors .
Claims:
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Use in combinatorial therapy with paclitaxel or cisplatin.
Antimicrobial Formulations
Pending patents highlight topical formulations for methicillin-resistant Staphylococcus aureus (MRSA) infections .
Challenges and Future Directions
Synthetic Limitations
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Low solubility: Hydrophobicity limits bioavailability.
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Regioselectivity issues: Competing reactions in halogenation .
Emerging Opportunities
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Nanoparticle delivery: Liposomal encapsulation to enhance solubility.
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